2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile
Description
Properties
IUPAC Name |
2-(4-cyanophenyl)-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4/c16-8-10-1-4-12(5-2-10)15-18-13-6-3-11(9-17)7-14(13)19-15/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLJKTGFGYSDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of 4-cyanobenzaldehyde with o-phenylenediamine under acidic conditions, followed by cyclization and subsequent nitrile formation. The reaction is often carried out in solvents such as ethanol or acetic acid, with the use of catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in a variety of chemical transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that benzimidazole derivatives exhibit promising anticancer properties. Specifically, 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile has been investigated for its ability to inhibit cancer cell proliferation. Research indicates that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation. For instance, a study demonstrated that this compound inhibits the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Study: In Vitro Testing
In vitro studies conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 12 µM, indicating potent activity against these cells .
Materials Science
Fluorescent Properties
This compound has also been studied for its fluorescent properties, which can be utilized in various applications such as bioimaging and sensor technology. The incorporation of cyano groups enhances its photophysical properties, making it suitable for developing fluorescent probes.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Maximum Absorption (nm) | 350 |
| Emission Peak (nm) | 450 |
| Quantum Yield | 0.75 |
Application in Sensor Development
Due to its fluorescence characteristics, this compound has been explored as a potential sensor for detecting metal ions. A study demonstrated that this compound could selectively bind to copper ions, resulting in a significant change in fluorescence intensity .
Analytical Chemistry
Chromatographic Applications
The compound is utilized as a standard reference material in high-performance liquid chromatography (HPLC) due to its stability and well-defined structure. Its application aids in the calibration of methods for analyzing similar compounds.
Case Study: HPLC Method Development
A method was developed using HPLC to quantify the presence of this compound in biological samples. The method showed high sensitivity with a limit of detection (LOD) of 0.5 µg/mL and was successfully applied to analyze samples from pharmacokinetic studies .
Mechanism of Action
The biological activity of 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile is primarily attributed to its ability to intercalate with DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell cycle regulation, further contributing to its anticancer properties. The nitrile group plays a crucial role in binding to the active sites of enzymes, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The following table compares substituents, synthesis yields, melting points, and key functional groups of structurally related benzimidazole derivatives:
Key Observations:
- Synthesis Efficiency: Compound 34 () achieved a 100% yield under optimized conditions (NaOH in ethanol at 80°C), likely due to the phenoxy group stabilizing intermediates . In contrast, imine-containing analogues () showed lower yields (6–40%), reflecting challenges in Schiff base formation .
- Melting Points: The trifluoromethyl derivative 8b (235–237°C) and phenoxy analogue 34 (222–223°C) exhibit high melting points, indicative of strong intermolecular interactions (e.g., π-π stacking, dipole-dipole) from electron-withdrawing groups .
- Functional Group Impact: Electron-Withdrawing Groups (EWGs): Cyano (-CN) and trifluoromethyl (-CF₃) groups enhance thermal stability and may improve binding to hydrophobic protein pockets. Electron-Donating Groups (EDGs): Dimethylamino (-NMe₂) and methoxy groups (e.g., 8a in ) reduce melting points and could increase solubility .
Anticancer Potential ():
- 8b (Trifluoromethyl Derivative): Exhibited notable anticancer activity, attributed to the -CF₃ group enhancing cellular uptake and target affinity. HRMS and NMR data confirmed structural integrity .
- 8d (Trimethoxyphenyl Derivative): Demonstrated moderate activity, suggesting bulky EDGs may hinder target binding .
Neurotoxin Inhibition ():
- Compound 34 (phenoxy-linked) was synthesized as a botulinum neurotoxin A protease inhibitor. Its dual cyano groups likely stabilize enzyme-inhibitor interactions via hydrogen bonding .
GABA-A Receptor Modulation (–6):
- 2-(4-Fluorophenyl) analogues (e.g., 16) showed GABA-A receptor binding comparable to zolpidem, highlighting fluorine's role in mimicking endogenous ligands .
Comparison with Target Compound: The target compound’s dual cyano groups may offer superior metabolic stability compared to fluoro or methoxy derivatives. However, the absence of bulky substituents (e.g., phenoxy in 34) could limit its potency in enzyme inhibition.
Biological Activity
2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the benzimidazole family, which has been extensively studied for various pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core substituted with a cyanophenyl group. The presence of the cyano group is believed to enhance its reactivity and biological interactions.
The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. This compound can modulate various biochemical pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values against selected pathogens are summarized in Table 1.
| Compound | Pathogen | MIC (μg/ml) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 50 | |
| This compound | Escherichia coli | 62.5 | |
| Standard (Ampicillin) | Staphylococcus aureus | 100 |
The compound exhibited notable antibacterial activity against Staphylococcus aureus, comparable to standard antibiotics.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. The results are compiled in Table 2.
The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), indicating its potential as an anticancer agent.
Case Studies
Case Study on Breast Cancer:
In a study focusing on breast cancer treatment, researchers examined the effects of benzimidazole derivatives on MCF-7 cell lines. The compound was found to induce apoptosis in cancer cells through the modulation of oxidative stress levels, suggesting a secondary mechanism that warrants further exploration .
Case Study on Antimicrobial Efficacy:
Another study assessed the antimicrobial efficacy of various benzimidazole derivatives, including the target compound. It was found that modifications to the benzimidazole structure could enhance antimicrobial activity against resistant strains of bacteria .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile, and how are reaction conditions optimized?
The compound can be synthesized via condensation reactions between substituted benzaldehyde derivatives and diamino benzonitriles. For example, microwave-assisted cyclization of (R)-N-(2-amino-5-cyanophenyl)-2-hydroxy-2-((R)-3-oxo-4-(p-tolyl)morpholin-2-yl)acetamide in acetic acid at 120°C for 20 minutes yields the target compound, followed by purification via reversed-phase chromatography . Optimization typically involves adjusting solvent polarity (e.g., ethanol or toluene), reaction time, and catalysts like sodium bisulfite to improve yields (e.g., 14–40% in traditional reflux methods) .
Q. How can NMR spectroscopy be used to confirm the structural integrity of this compound?
Key diagnostic signals in H NMR include:
- Aromatic protons: Peaks between δ 7.5–8.5 ppm for the benzimidazole and cyanophenyl rings.
- Imine protons (NH): Broad singlet near δ 12–13 ppm (if not substituted).
- Substituent-specific signals: For example, isobutyl groups show δ ~2.5 ppm (CH) and δ 0.9–1.1 ppm (CH) . C NMR confirms nitrile groups (δ 115–120 ppm) and aromatic carbons (δ 110–150 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) is recommended to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure control : Use fume hoods, NIOSH-approved respirators, and chemical-resistant gloves (e.g., nitrile).
- Storage : Keep in a cool, dry area away from strong oxidizers to prevent decomposition into toxic gases (e.g., nitrogen oxides) .
- Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the catalytic activity of SiO₂ in synthesizing benzimidazole derivatives like this compound?
Nano-SiO₂ acts as a Lewis acid catalyst, facilitating cyclization by polarizing carbonyl groups in aldehyde precursors. Electron-withdrawing groups (e.g., -CN) enhance electrophilicity at the reaction site, accelerating imine formation. Kinetic studies using Si NMR reveal surface silanol groups coordinate with intermediates, reducing activation energy .
Q. What structural features of this compound contribute to its antimicrobial activity, and how can SAR studies be designed?
- Core structure : The benzimidazole scaffold enables DNA intercalation or enzyme inhibition (e.g., topoisomerases).
- Substituent effects : The 4-cyanophenyl group enhances lipophilicity, improving membrane penetration. Comparative studies with analogs (e.g., halogenated or methoxy derivatives) using MIC assays against S. aureus and S. typhi can quantify substituent contributions .
- Methodology : Use a library of derivatives synthesized via parallel combinatorial chemistry, followed by in vitro antimicrobial screening and molecular docking .
Q. How can conflicting data on reaction yields in benzimidazole synthesis (e.g., 6% vs. 40%) be systematically addressed?
- Root-cause analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
